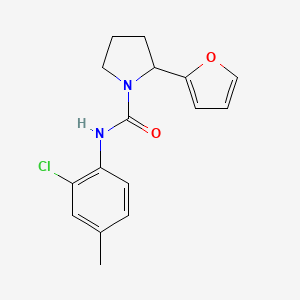![molecular formula C17H20ClNO4S B4799922 N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4799922.png)
N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C₁₇H₂₀ClNO₄S It is characterized by the presence of a chlorophenyl group, a propyl chain, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride, propylamine, and 3,4-dimethoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with propylamine to form N-(4-chlorophenyl)propylamine. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its structural features.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific application and biological context in which the compound is used.
Comparison with Similar Compounds
- N-[1-(4-chlorophenyl)propyl]-N’-(3,4-dichlorophenyl)urea
- N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide
Comparison: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the dimethoxybenzenesulfonamide moiety may enhance its solubility and reactivity in certain contexts.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-4-15(12-5-7-13(18)8-6-12)19-24(20,21)14-9-10-16(22-2)17(11-14)23-3/h5-11,15,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMWSQLGRTYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4799843.png)
![N-cyclopropyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4799846.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4799852.png)
![N-(2-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4799866.png)
![3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B4799869.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4799876.png)
![N-[3-(1-azepanyl)propyl]-4-chlorobenzamide](/img/structure/B4799882.png)
![3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4799892.png)
![3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4799898.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4799909.png)
![8-(3,4-diethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4799915.png)

![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4799934.png)
![N-({[4-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4799937.png)
